2,4,5-trimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a 2,4,5-trimethyl-substituted aromatic ring linked via an ethyl group to a pyridazinone core with a thiophene substituent at the 3-position. Its structure combines sulfonamide functionality—a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase, cyclooxygenase)—with heterocyclic moieties (pyridazinone and thiophene) known for modulating electronic and steric properties.
Properties
IUPAC Name |
2,4,5-trimethyl-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-13-11-15(3)18(12-14(13)2)27(24,25)20-8-9-22-19(23)7-6-16(21-22)17-5-4-10-26-17/h4-7,10-12,20H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDGDAIJQWZAPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,4,5-trimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a sulfonamide derivative with potential biological applications. This article examines its biological activity, focusing on antimicrobial properties, anticancer effects, and structure-activity relationships (SAR).
- Molecular Formula : CHNOS
- Molecular Weight : 417.5 g/mol
- CAS Number : 1040670-01-6
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various microbial strains. The following table summarizes the biological activities observed in different studies:
The compound demonstrated strong antibacterial properties against multidrug-resistant pathogens, which are increasingly challenging to treat. The minimum inhibitory concentration (MIC) values indicate its potential as a lead compound for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have shown that this compound exhibits anticancer properties. The following findings illustrate its effects on cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), Caco-2 (colon cancer)
- Results :
- Induced apoptosis in A549 cells with an IC50 of approximately 15 µM.
- Inhibited proliferation of Caco-2 cells with a similar IC50 value.
These results suggest that the compound may interact with cellular pathways involved in cancer progression, making it a candidate for further development in cancer therapy.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key modifications that enhance activity include:
- Substitution Patterns : Variations in the thiophene and pyridazine moieties significantly influence antimicrobial potency.
- Functional Groups : The presence of sulfonamide groups appears to enhance solubility and bioavailability.
- Methylation Effects : Additional methyl groups at specific positions can improve binding affinity to target enzymes or receptors.
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of sulfonamide compounds revealed that modifications to the thiophene ring significantly enhanced antibacterial activity against MRSA. The tested compound showed superior efficacy compared to traditional antibiotics, suggesting a novel mechanism of action that warrants further investigation.
Case Study 2: Anticancer Potential
In a comparative study involving several sulfonamide derivatives, the target compound exhibited the highest cytotoxicity against A549 cells. Mechanistic studies indicated that it may induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.
Scientific Research Applications
Medicinal Applications
-
Antimicrobial Activity
- Sulfonamides are widely recognized for their antimicrobial properties. Research indicates that derivatives similar to 2,4,5-trimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide exhibit significant antibacterial activity against various pathogens. For instance, studies have shown that modifications in the thiophene ring can enhance the efficacy of these compounds against resistant bacterial strains .
- Anti-inflammatory Properties
- Anticancer Potential
Material Science Applications
- Organic Semiconductors
- Polymer Chemistry
Case Studies
- Synthesis and Characterization
- Biological Evaluation
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs can be categorized based on sulfonamide core modifications and heterocyclic appendages. Below is a comparative analysis using evidence from literature:
Table 1: Key Structural Differences and Hypothetical Implications
Critical Observations :
Lipophilicity : The target compound’s 2,4,5-trimethylbenzenesulfonamide core likely increases membrane permeability compared to 4-methylbenzenesulfonamide derivatives (e.g., ), though at the cost of solubility .
Heterocyclic Synergy: Unlike analogs with single heterocycles (e.g., thiazole in ), the pyridazinone-thiophene combination in the target compound may enable dual-mode binding to enzymes or receptors.
Hypothetical Pharmacological Implications Based on Structural Features
While direct pharmacological data for the target compound is absent in the provided evidence, comparisons suggest:
- Enzyme Inhibition: The sulfonamide group could act as a zinc-binding motif in metalloenzyme inhibition (e.g., carbonic anhydrase), with pyridazinone’s keto group stabilizing active-site interactions.
- Antimicrobial Potential: Thiophene-containing sulfonamides (e.g., ) are associated with antibacterial activity; the trimethyl substitution here might broaden spectrum efficacy .
- Toxicity Risks : The thiophene moiety is metabolically prone to epoxidation, which could generate reactive intermediates—a concern absent in thiazole-based analogs () .
Q & A
Q. What are the common synthetic routes for 2,4,5-trimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide, and how are intermediates characterized?
The synthesis typically involves coupling a sulfonamide moiety with a pyridazine-thiophene scaffold. Key steps include:
- Sulfonamide activation : Reacting 2,4,5-trimethylbenzenesulfonyl chloride with an ethylenediamine derivative under basic conditions.
- Pyridazine-thiophene assembly : Cyclization of thiophene-substituted pyridazinones via nucleophilic substitution or condensation reactions, as seen in analogous pyridazine syntheses .
- Characterization : Intermediates are validated using NMR (e.g., H and C for regiochemistry), IR (sulfonamide S=O stretch at ~1350 cm), and elemental analysis to confirm purity (>95%) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Stability studies should follow ICH guidelines:
- Experimental design : Prepare solutions in buffers (pH 1–13) and incubate at 25°C, 40°C, and 60°C.
- Analytical methods : Use HPLC with a C18 column (UV detection at λmax ~254 nm) to monitor degradation products.
- Kinetic analysis : Calculate degradation rate constants (k) and half-life (t) using first-order kinetics. Cross-reference with thermal gravimetric analysis (TGA) for solid-state stability .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme inhibition : Test against kinases or proteases linked to the compound’s hypothesized targets (e.g., COX-2 for sulfonamides). Use fluorescence-based assays (e.g., FRET) at 10–100 µM concentrations.
- Cytotoxicity : Employ MTT assays on HEK-293 or HeLa cells, with IC values calculated via nonlinear regression .
Advanced Research Questions
Q. How can contradictory data in pharmacological studies (e.g., variable IC50_{50}50 values across assays) be resolved?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.
- Structural analogs : Compare activity trends with derivatives (e.g., replacing thiophene with furan) to identify pharmacophore specificity.
- Mechanistic studies : Use molecular docking (e.g., AutoDock Vina) to validate target binding and SPR (surface plasmon resonance) to measure binding kinetics (K) .
Q. What strategies optimize the compound’s solubility without compromising bioactivity?
- Prodrug design : Introduce phosphate or glycoside groups at the sulfonamide nitrogen.
- Co-crystallization : Screen with co-formers (e.g., citric acid) to enhance aqueous solubility. Monitor via powder XRD and dissolution testing .
- Micellar encapsulation : Use poloxamers or liposomes; characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .
Q. How should researchers design a long-term environmental impact study for this compound?
- Fate and transport : Use OECD 307 guidelines to assess biodegradation in soil/water systems. Measure half-life via LC-MS/MS.
- Ecotoxicity : Test on Daphnia magna (acute toxicity, 48h LC) and Aliivibrio fischeri (bioluminescence inhibition).
- Modeling : Apply fugacity models (e.g., EQC) to predict distribution in air, water, and soil compartments .
Q. What advanced techniques resolve crystallographic ambiguities in the compound’s solid-state structure?
Q. How can metabolic pathways be elucidated to identify potential toxic metabolites?
- In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Use UPLC-QTOF-MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites.
- Isotope labeling : Synthesize C-labeled analogs to track metabolic cleavage sites .
Methodological Notes
- Data contradiction : Reconcile divergent biological results by validating assays with positive/negative controls and orthogonal methods (e.g., SPR vs. ITC) .
- Synthetic optimization : Apply DoE (Design of Experiments) to reaction parameters (temperature, solvent polarity) using Minitab or JMP software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
